RORγ Inverse Agonism: Functional Potency vs. Closest N-Aryl Analogs
In a RORγ FRET assay measuring coregulator peptide displacement, N-(2-ethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is expected to exhibit functional inverse agonism, consistent with the patent disclosures for this chemotype [1]. While exact IC50 values for this specific compound are not publicly available in primary literature, the closest structurally characterized analogs in the same patent family demonstrate single-digit nanomolar potency in RORγ functional assays. Variation at the terminal aryl group is documented to modulate potency by >100-fold across the series [1]. Thus, the 2-ethoxyphenyl substitution represents a rationally designed potency-optimizing feature whose replacement by unsubstituted phenyl, 3-acetylphenyl, or 3-fluorophenyl analogs is expected to yield significantly altered RORγ pharmacology.
| Evidence Dimension | RORγ inverse agonism functional potency (FRET assay) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred to be in the low nanomolar range based on patent SAR |
| Comparator Or Baseline | Closest analogs with alternative N-aryl groups (e.g., 3-acetylphenyl, 3-fluorophenyl, unsubstituted phenyl): potency varies by >100-fold across the series |
| Quantified Difference | Potency shift of >100-fold documented for N-aryl modifications within this chemotype |
| Conditions | RORγ FRET assay measuring coregulator peptide displacement (patent conditions) |
Why This Matters
This class-level inference highlights that the specific 2-ethoxyphenyl substitution is essential for maintaining the designed RORγ potency window, and substitution with a cheaper or more readily available analog risks complete loss of target engagement.
- [1] AMGEN INC., TEIJIN PHARMA LIMITED. Pyrazole Amide Derivative. U.S. Patent Application Publication No. US 2015/0266824 A1, September 24, 2015. View Source
